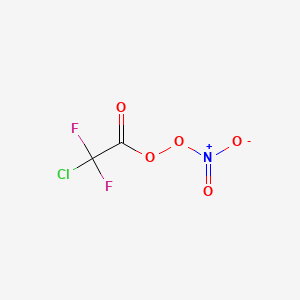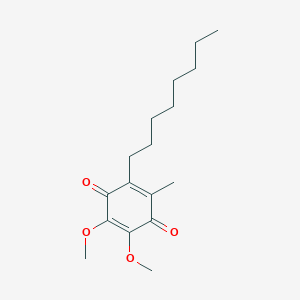
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its unique structure, which includes methoxy, methyl, and octyl groups attached to the cyclohexa-2,5-diene-1,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method is the Friedel-Crafts alkylation, where an octyl group is introduced to the quinone ring using an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy groups can be introduced via methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized quinones.
Reduction: It can be reduced to hydroquinones, which are less oxidized forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinones, while reduction typically produces hydroquinones.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ubiquinone-8: Similar in structure but with a longer isoprenoid side chain.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A derivative with a decyl group instead of an octyl group.
6PPD-quinone: An antioxidant preservative used in tire manufacturing, structurally related but with different functional groups.
Uniqueness
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of methoxy, methyl, and octyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
173218-48-9 |
|---|---|
Fórmula molecular |
C17H26O4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-9-10-11-13-12(2)14(18)16(20-3)17(21-4)15(13)19/h5-11H2,1-4H3 |
Clave InChI |
WZXVSRFLXYMBDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
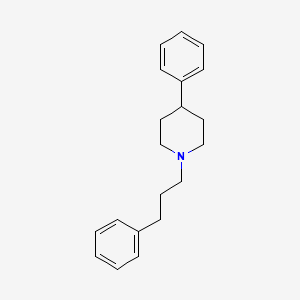
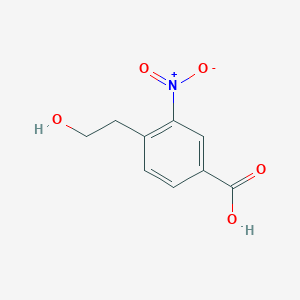
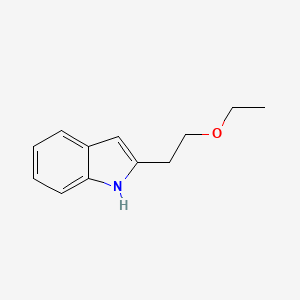
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

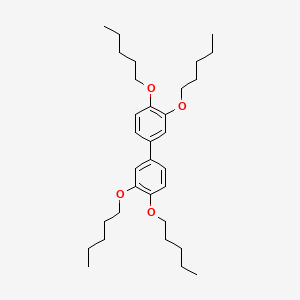
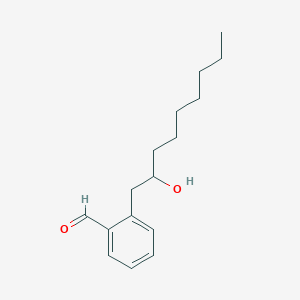
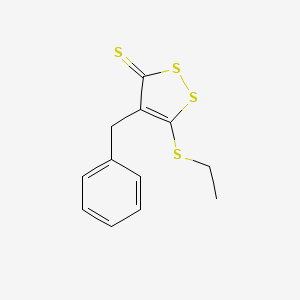
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
